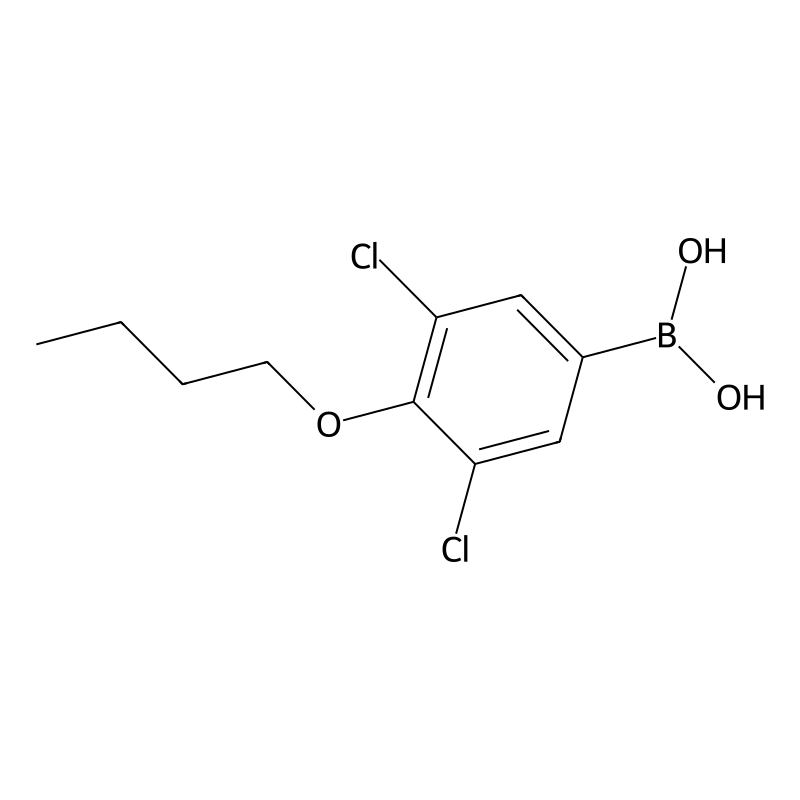

4-BUTOXY-3,5-DICHLOROPHENYLBORONIC ACID

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Organic Synthesis and Medicinal Chemistry

(4-Butoxy-3,5-dichlorophenyl)boronic acid is a versatile building block in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions. This type of reaction allows for the formation of carbon-carbon bonds between a boronic acid and a complementary organic molecule, enabling the construction of complex organic molecules with desired properties. (4-Butoxy-3,5-dichlorophenyl)boronic acid can be incorporated into various drug candidates due to its unique structure and ability to participate in these coupling reactions. For instance, research has explored its potential application in the development of antimicrobial agents and anti-cancer drugs [, ].

Material Science and Polymer Chemistry

(4-Butoxy-3,5-dichlorophenyl)boronic acid can be employed in the development of functional polymers with specific properties. Its ability to form covalent bonds with other molecules and its unique chemical functionalities make it a valuable component in the design of conjugated polymers for applications in organic electronics and optoelectronic devices [, ].

4-Butoxy-3,5-dichlorophenylboronic acid is a boronic acid derivative characterized by the presence of a butoxy group and two chlorine atoms on a phenyl ring. Its molecular formula is , with a molecular weight of approximately 263.02 g/mol. This compound is notable for its utility in organic synthesis, particularly in coupling reactions due to its boronic acid functionality, which can form stable complexes with various substrates.

- Suzuki Coupling Reaction: This reaction involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst, leading to the formation of biaryl compounds. The presence of the butoxy and dichloro substituents enhances its reactivity and selectivity in such transformations .

- C-H Activation: The compound can also be utilized in C-H activation processes, where it acts as a reagent to facilitate the formation of C-C bonds under mild conditions .

- Protodeboronation: This reaction involves the removal of the boron atom, which can be useful in certain synthetic pathways where boron needs to be eliminated after its utility has been exhausted.

The synthesis of 4-butoxy-3,5-dichlorophenylboronic acid can be achieved through several methods:

- Borylation of Aryl Halides: A common method involves the borylation of 3,5-dichloroanisole using bis(pinacolato)diboron in the presence of a palladium catalyst. This method allows for selective introduction of the boron atom into the aromatic system.

- Direct Boronation: Another approach includes direct reaction between 4-butoxyphenol and boron trichloride under controlled conditions, followed by hydrolysis to yield the desired boronic acid .

- Functional Group Transformations: Starting from commercially available phenolic compounds, various functional group transformations can be employed to introduce both the butoxy group and dichloro substituents.

4-Butoxy-3,5-dichlorophenylboronic acid has several applications:

- Organic Synthesis: It serves as a crucial building block in organic synthesis for creating complex molecules through cross-coupling reactions.

- Material Science: The compound may also find applications in materials science, particularly in the development of polymeric materials that require specific functionalization.

- Pharmaceutical Chemistry: Due to its potential biological activity, it could be explored as a lead compound for drug development targeting various diseases .

Interaction studies involving 4-butoxy-3,5-dichlorophenylboronic acid focus on its reactivity with various substrates and catalysts. Understanding these interactions is crucial for optimizing its use in synthetic applications. Studies typically examine:

- Reactivity with Transition Metals: Investigating how this compound interacts with different transition metal catalysts can provide insights into improving reaction conditions for coupling reactions.

- Biological Interactions: Further research could explore how this compound interacts with biological targets, particularly enzymes involved in metabolic pathways .

Several compounds share structural similarities with 4-butoxy-3,5-dichlorophenylboronic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| 3-Chloro-4-methoxyphenylboronic acid | 0.92 | |

| 4-Chloro-3-isopropoxyphenylboronic acid | 0.91 | |

| 2-Chloro-3-methoxyphenylboronic acid | 0.84 | |

| 5-Chloro-2-propoxyphenylboronic acid | 0.83 | |

| 4-Chloro-3-ethoxyphenylboronic acid | 0.83 |

Uniqueness

The uniqueness of 4-butoxy-3,5-dichlorophenylboronic acid lies in its specific combination of functional groups and substituents that enhance its reactivity and selectivity in coupling reactions compared to other similar compounds. Its distinct structure allows for tailored applications in both organic synthesis and potential pharmaceutical developments .

4-Butoxy-3,5-dichlorophenylboronic acid (molecular formula C₁₀H₁₃BCl₂O₃, molecular weight 262.93 g/mol) represents a significant member of the arylboronic acid family, distinguished by its unique substitution pattern combining electron-withdrawing chlorine atoms and an electron-donating butoxy group [1]. This compound exhibits complex chemical behavior arising from the inherent Lewis acidity of the boron center, the electronic effects of its substituents, and the dynamic equilibria that characterize boronic acid chemistry [2] [3].

Acid-Base Behavior and Stability Under Varied Conditions

The acid-base properties of 4-butoxy-3,5-dichlorophenylboronic acid are governed by the fundamental equilibrium between the trigonal neutral form and the tetrahedral anionic boronate species. Based on structure-activity relationships established for substituted phenylboronic acids, this compound exhibits an estimated pKa value in the range of 8.0-8.5 [3] [4]. This represents a decrease compared to the parent phenylboronic acid (pKa = 8.8) due to the electron-withdrawing influence of the two chlorine substituents [5] [4].

The electronic effects follow established Hammett correlations, where electron-withdrawing groups decrease the pKa by stabilizing the anionic tetrahedral boronate form [3] [4]. The 3,5-dichloro substitution pattern provides a σ value that results in enhanced acidity compared to monosubstituted analogs. Conversely, the para-butoxy group exerts a modest electron-donating effect that partially counteracts the acidity enhancement from the chlorine atoms [4].

The pH-dependent speciation of 4-butoxy-3,5-dichlorophenylboronic acid demonstrates characteristic behavior patterns observed across arylboronic acid systems [6] [7]. At acidic pH (below 5), the compound exists predominantly in its neutral trigonal form, B(OH)₂, exhibiting high stability toward protodeboronation but limited reactivity in ester formation [6]. As the pH approaches the pKa region (7-9), rapid equilibration occurs between the neutral and anionic forms, with the tetrahedral boronate anion [B(OH)₃]⁻ becoming increasingly prevalent [6] [7].

Under strongly basic conditions (pH > 10), the compound demonstrates accelerated hydrolysis rates and increased susceptibility to protodeboronation, a phenomenon attributed to hydroxide-catalyzed pathways and potential auto-catalytic processes [8] [6]. The stability profile reveals a complex relationship where optimal synthetic utility occurs within the pH 7-9 range, balancing reactivity for desired transformations against decomposition pathways [6].

Temperature effects on stability follow predictable patterns, with elevated temperatures accelerating both desired reactions and competitive degradation processes [8]. The presence of coordinating solvents and metal salts can significantly influence the acid-base equilibria and stability profiles [7].

Boronate Ester Formation and Dynamic Covalent Chemistry

4-Butoxy-3,5-dichlorophenylboronic acid participates in reversible boronate ester formation with 1,2-diols and related nucleophiles, a process central to its utility in dynamic covalent chemistry applications [9] [10]. The ester formation follows established mechanisms where the tetrahedral boronate anion acts as the reactive species, forming covalent bonds with appropriately positioned hydroxyl groups [11] [12].

The binding affinity demonstrates strong pH dependence, with optimal ester formation occurring when the solution pH exceeds the boronic acid pKa [4]. For catechol binding, estimated association constants range from 100-500 M⁻¹ at physiological pH, while interactions with carbohydrates such as glucose and fructose show lower affinities (5-80 M⁻¹) due to their higher pKa values [4] [13]. The compound exhibits particularly strong binding to polyhydroxylated systems such as Tiron (4,5-dihydroxy-1,3-benzenedisulfonate), with binding constants potentially exceeding 1000 M⁻¹ [11] [3].

The electronic characteristics of the 3,5-dichloro-4-butoxy substitution pattern influence ester stability through multiple pathways [14]. The electron-withdrawing chlorine atoms enhance the Lewis acidity of boron, promoting ester formation, while the electron-donating butoxy group provides stabilization through resonance effects [15]. This electronic balance results in boronate esters with intermediate thermodynamic stability and kinetic accessibility [11].

Dynamic covalent behavior manifests in the reversible nature of ester formation, with exchange rates dependent on pH, temperature, and competing nucleophiles [10]. The compound demonstrates potential for applications in self-healing materials, sensor development, and drug delivery systems where controlled release through pH modulation is desired [9] [12].

Reactivity in Cross-Coupling Reactions

4-Butoxy-3,5-dichlorophenylboronic acid serves as an effective nucleophilic partner in transition metal-catalyzed cross-coupling transformations, most notably the Suzuki-Miyaura reaction [17]. The compound's reactivity profile reflects the electronic influence of its substituents and their impact on the key mechanistic steps of oxidative addition, transmetalation, and reductive elimination [18] [19].

Suzuki-Miyaura Coupling Mechanism and Catalytic Systems

The Suzuki-Miyaura coupling mechanism involving 4-butoxy-3,5-dichlorophenylboronic acid follows the established catalytic cycle centered on palladium(0) complexes [17] [18]. The process initiates with oxidative addition of the aryl halide electrophile to generate an organopalladium(II) intermediate [19]. Recent mechanistic studies demonstrate that this step typically involves a 12-electron monoligated palladium species [Pd(PPh₃)] rather than the previously assumed 14-electron bis-ligated complex [19].

The transmetalation step represents the crucial carbon-carbon bond forming event where the aryl group transfers from boron to palladium [20] [19]. Kinetic isotope effect studies reveal that this process occurs through a tetracoordinate boronate intermediate with a palladium-oxygen-boron linkage, challenging earlier proposals of direct aryl transfer [19]. The tetrahedral boronate anion, generated through base activation of the boronic acid, serves as the active transmetalating species [18] [20].

The electronic properties of 4-butoxy-3,5-dichlorophenylboronic acid influence transmetalation rates through modulation of the boron center's Lewis acidity [15]. The electron-withdrawing chlorine substituents enhance boron's electrophilicity, facilitating coordination to the palladium center, while the butoxy group provides electronic stabilization of the resulting intermediate [21]. This balanced electronic environment typically results in efficient transmetalation under standard coupling conditions [20].

Catalytic systems employing palladium precursors such as Pd(PPh₃)₄, Pd₂(dba)₃, or Pd(OAc)₂ with appropriate phosphine ligands demonstrate high activity with this boronic acid [22] [20]. Advanced catalyst systems utilizing bulky, electron-rich phosphines (such as Buchwald-type ligands) enable coupling under milder conditions and with challenging electrophiles including aryl chlorides [23] [24].

Substrate Scope and Steric/Electronic Effects

The substrate scope of 4-butoxy-3,5-dichlorophenylboronic acid in Suzuki-Miyaura coupling encompasses a broad range of aryl and vinyl halides, with reactivity patterns dictated by electronic and steric factors [25] [26]. Electron-deficient aryl halides bearing substituents such as nitro, cyano, or carbonyl groups demonstrate enhanced reactivity due to facilitated oxidative addition [21] [27]. These substrates typically require lower catalyst loadings (0.5-2 mol%) and proceed under milder conditions [21].

Electron-neutral substrates such as bromobenzene and chlorobenzene show moderate reactivity, requiring standard catalyst loadings (1-3 mol%) and temperatures in the 80-120°C range [22] [27]. The reaction efficiency depends significantly on the halide leaving group, with the reactivity order following I > Br >> Cl, reflecting the bond dissociation energies and oxidative addition rates [17] [28].

Electron-rich aryl halides present greater challenges due to slower oxidative addition rates [21]. Substrates bearing electron-donating groups such as methoxy or amino substituents often require elevated catalyst loadings (2-5 mol%), higher temperatures, and extended reaction times [27] [24]. The choice of base becomes critical for these substrates, with stronger bases like K₃PO₄ or KOH often preferred over K₂CO₃ [27].

Steric effects manifest primarily in the reductive elimination step, where bulky substrates may impede product formation [25]. However, the relatively compact structure of 4-butoxy-3,5-dichlorophenylboronic acid generally allows successful coupling even with sterically demanding electrophiles when appropriate ligand systems are employed [25] [24].

The electronic characteristics of the boronic acid partner also influence coupling efficiency through effects on transmetalation rates [21]. Comparative studies demonstrate that electron-deficient boronic acids can exhibit enhanced reactivity in certain systems, particularly with nickel catalysts, due to accelerated transmetalation kinetics [21]. The balanced electronic profile of 4-butoxy-3,5-dichlorophenylboronic acid provides versatility across diverse substrate combinations [20].

Heteroaryl electrophiles present special considerations due to potential catalyst poisoning by basic nitrogen atoms [26]. Recent advances employing modified reaction conditions or protected boronic acid derivatives have expanded the accessible substrate scope to include challenging heterocyclic systems [26].

The development of ligand-controlled selectivity has enabled discrimination between different halide functionalities within the same molecule, allowing for sequential coupling reactions to construct complex molecular architectures [29]. This selectivity depends on subtle differences in oxidative addition rates modulated by ligand sterics and electronics [29] [24].